Fmoc-L-2,5,7-tri-tert-butyl-tryptophan
Overview
Description
Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound’s molecular formula is C38H46N2O4, and it has a molecular weight of 594.79 g/mol .
Mechanism of Action
Target of Action
Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is a complex compound used in biochemical research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or peptides in some way.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Pharmacokinetics
It is known that the compound is a white solid and is stored at 0 - 8 °C , suggesting that it may have specific stability and solubility characteristics that could impact its bioavailability.
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
Action Environment
It is known that the compound is stored at 0 - 8 °c , suggesting that temperature may be an important factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production methods for Fmoc-L-2,5,7-tri-tert-butyl-tryptophan are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2,5,7-tri-tert-butyl-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of tert-butyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tryptophan moiety, while reduction typically results in the removal of the Fmoc group .
Scientific Research Applications
Fmoc-L-2,5,7-tri-tert-butyl-tryptophan has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized peptides for research and therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-tryptophan: Lacks the tert-butyl groups, making it less sterically hindered.
Fmoc-L-glutamic acid 5-tert-butyl ester: Contains a similar Fmoc protecting group but differs in the amino acid backbone.
Uniqueness
Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is unique due to the presence of three tert-butyl groups, which provide significant steric hindrance. This feature can influence the reactivity and stability of the compound, making it particularly useful in specific peptide synthesis applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O4/c1-36(2,3)22-18-27-28(33(38(7,8)9)40-32(27)30(19-22)37(4,5)6)20-31(34(41)42)39-35(43)44-21-29-25-16-12-10-14-23(25)24-15-11-13-17-26(24)29/h10-19,29,31,40H,20-21H2,1-9H3,(H,39,43)(H,41,42)/t31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINNYOKIXMECOB-HKBQPEDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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